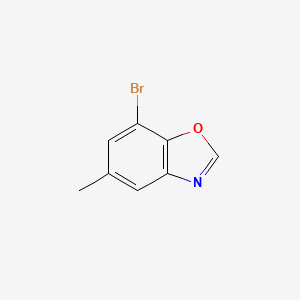

7-bromo-5-methyl-1,3-benzoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-bromo-5-methyl-1,3-benzoxazole is a derivative of benzoxazole . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

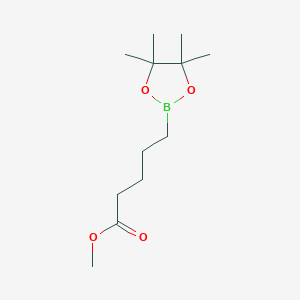

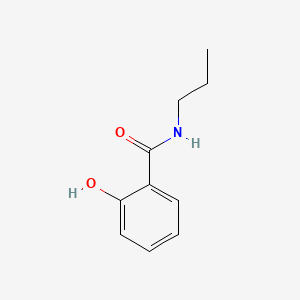

The molecular formula of this compound is C8H6BrNO . The InChI code is 1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various methods. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives .Physical And Chemical Properties Analysis

The boiling point of a similar compound, Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, is 165-167°C . The presence of electron-withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .科学研究应用

7-bromo-5-methyl-1,3-benzoxazole has been studied for its potential applications in a variety of fields. It has been used as an intermediate in the synthesis of drugs, dyes, polymers, and catalysts. This compound has also been used in the development of new materials and technologies. This compound has been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and receptors.

作用机制

Target of Action

7-Bromo-5-methyl-1,3-benzoxazole is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities . . These activities suggest that the compound may interact with a variety of biological targets, including enzymes, receptors, and cellular structures.

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The bromo and methyl groups on the benzoxazole ring may enhance the compound’s binding affinity or selectivity for its targets.

Biochemical Pathways

Given the broad range of activities exhibited by benzoxazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in bacterial cell wall synthesis (for antibacterial activity), DNA replication (for anticancer activity), or inflammatory signaling (for anti-inflammatory activity).

Pharmacokinetics

The compound’s benzoxazole core is a planar, bicyclic structure that is likely to be well-absorbed and distributed in the body . The bromo and methyl groups may influence the compound’s metabolic stability and excretion.

Result of Action

Based on the known activities of benzoxazole derivatives, the compound may lead to bacterial cell death (for antibacterial activity), inhibition of cancer cell proliferation (for anticancer activity), or reduction of inflammatory responses (for anti-inflammatory activity) .

实验室实验的优点和局限性

The use of 7-bromo-5-methyl-1,3-benzoxazole in lab experiments has several advantages and limitations. This compound is relatively easy to synthesize and is relatively inexpensive. However, this compound is highly reactive and can be toxic if not handled properly. Additionally, this compound may react with other compounds in the reaction mixture, leading to unwanted side reactions.

未来方向

The potential applications of 7-bromo-5-methyl-1,3-benzoxazole are numerous and varied. This compound could be used in the development of new drugs and dyes, as well as in the development of new materials and technologies. This compound could also be studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and receptors. Additionally, this compound could be studied for its potential toxicological effects, as well as its potential interactions with other compounds.

合成方法

7-bromo-5-methyl-1,3-benzoxazole can be synthesized through a variety of methods, including the Williamson ether synthesis, the Wurtz coupling reaction, and the Ullmann condensation reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether. The Wurtz coupling reaction involves the reaction of two alkyl halides with a metallic halide to form an alkyl halide. The Ullmann condensation reaction involves the reaction of an alkyl halide with an aldehyde or ketone to form an aromatic compound.

安全和危害

生化分析

Biochemical Properties

Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzoxazole derivative.

Cellular Effects

Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

7-bromo-5-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQVMDNBZICMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225725-20-1 |

Source

|

| Record name | 7-bromo-5-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)

![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)

![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)

![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)